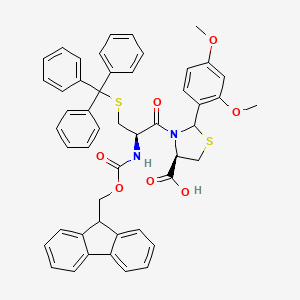

(4R)-3-(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid

Description

(4R)-3-(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid is a structurally complex compound primarily utilized in peptide synthesis and conformational studies. Its key features include:

- Chemical Formula: C₃₃H₃₄N₂O₆S (as per ) or C₂₇H₂₅NO₆S (as per ; note discrepancies in reported data).

- Molecular Weight: 491.56 g/mol ().

- Functional Groups:

- Fmoc (Fluorenylmethyloxycarbonyl): A protective group for amines, enabling solid-phase peptide synthesis.

- S-Trityl (Triphenylmethyl): Protects thiol groups in cysteine residues.

- 2,4-Dimethoxyphenyl (Dmp): Aromatic substituent influencing steric and electronic properties.

- Thiazolidine-4-carboxylic Acid: Cyclic structure providing conformational rigidity.

This compound is classified as a pseudoproline derivative, designed to prevent aggregation during peptide synthesis and stabilize secondary structures .

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H44N2O7S2/c1-56-35-26-27-40(44(28-35)57-2)46-51(43(31-59-46)47(53)54)45(52)42(50-48(55)58-29-41-38-24-14-12-22-36(38)37-23-13-15-25-39(37)41)30-60-49(32-16-6-3-7-17-32,33-18-8-4-9-19-33)34-20-10-5-11-21-34/h3-28,41-43,46H,29-31H2,1-2H3,(H,50,55)(H,53,54)/t42-,43-,46?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGGVFHGNCTAMF-JLROGJAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2N([C@@H](CS2)C(=O)O)C(=O)[C@H](CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H44N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R)-3-(N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, hereafter referred to as TZT, is a derivative of thiazolidine-4-carboxylic acid that exhibits significant biological activities. This article reviews its biological activity, including antioxidant, antibacterial, and enzyme inhibitory properties, supported by recent research findings.

1. Antioxidant Activity

Research indicates that TZT has potent antioxidant properties. A study demonstrated that TZT enhances catalase activity in cells, which is crucial for mitigating oxidative stress. The binding affinity of TZT to bovine liver catalase (BLC) was quantified with a binding constant of , indicating strong interaction and subsequent enhancement of enzymatic activity . This effect was further validated through cell proliferation assays where TZT treatment significantly mitigated oxidative stress-induced apoptosis in A549 cells.

2. Antibacterial Activity

TZT derivatives have shown promising antibacterial properties against various strains. For instance, thiazolidine derivatives have been evaluated for their ability to inhibit biofilm formation in bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.03 to 6.62 µg/mL . These compounds were also effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), suggesting their potential as novel antibacterial agents .

3. Enzyme Inhibition

The compound TZT has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. In studies, TZT demonstrated up to 66.47% inhibition of l-DOPA oxidase activity at a concentration of 20 µM . Kinetic analyses revealed that TZT binds effectively to the active site of tyrosinase, suggesting its potential application in skin-whitening formulations by reducing melanin production.

4. Structure-Activity Relationship

The biological activity of TZT can be attributed to its structural components derived from L-cysteine and modifications that enhance its interaction with biological targets. The presence of the fluorenylmethoxycarbonyl group and the trityl protection on cysteine contributes to its stability and bioactivity . Studies have shown that modifications in the thiazolidine ring structure can significantly affect the compound's biological properties, including its antioxidant and antibacterial efficacy.

5. Summary of Research Findings

The following table summarizes key findings related to the biological activities of TZT and its derivatives:

Chemical Reactions Analysis

Chemical Reaction Conditions

The chemical reactions for synthesizing thiazolidine derivatives require specific conditions to ensure high yields and purity:

-

Condensation Reaction Conditions :

-

Protection and Coupling Reaction Conditions :

Analytical Techniques for Characterization

Characterization of thiazolidine derivatives involves various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : H NMR and C NMR are used to determine the structure and stereochemistry of the compound. Key signals include the singlet for the H-2 proton of the thiazolidine ring and the methylene protons (H-5) appearing as an ABX system .

-

Infrared (IR) Spectroscopy : Used to identify functional groups, such as the carboxylic acid (-OH and -C=O stretching) and aromatic rings (-C=C- stretching) .

-

Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns, confirming the structure of the compound .

Analytical Data

| Technique | Key Signals/Features |

|---|---|

| H NMR | H-2 singlet, H-5 ABX system |

| C NMR | Thiazolidine carbons at δ 37, 66, 68 |

| IR | -OH (3300-3100 cm), -C=O (1690 cm) |

| MS | Molecular weight, fragmentation patterns |

Comparison with Similar Compounds

Structural Analogues of Thiazolidine-4-carboxylic Acid Derivatives

The table below highlights structural and functional differences between the target compound and related derivatives:

Key Research Findings

a) Functional Advantages of the Target Compound

- Aggregation Prevention : The 2,4-dimethoxyphenyl group enhances steric hindrance, reducing peptide chain aggregation during synthesis .

- Stereochemical Control : The (4R) configuration stabilizes β-turn conformations, critical for mimicking bioactive peptides .

b) Comparison with Pseudoproline Derivatives

- Thiazolidine vs. Oxazolidine : Thiazolidine derivatives (e.g., ) exhibit greater acid stability compared to oxazolidine analogues (e.g., ) due to sulfur’s electron-withdrawing effects .

- Trityl Protection : The S-Trityl group in the target compound offers superior thiol protection over tert-butyl or methyl groups (e.g., ), minimizing side reactions .

Q & A

Q. What is the primary role of this compound in peptide synthesis?

The compound acts as a pseudoproline derivative, incorporating a thiazolidine ring to prevent peptide chain aggregation during solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino terminus, while the S-trityl group shields the cysteine thiol, enabling controlled deprotection . Its 2,4-dimethoxyphenyl substituent enhances conformational flexibility, reducing β-sheet formation and improving solubility .

Q. How should this compound be stored to maintain stability?

Store in a tightly sealed container at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases, oxidizing agents, or high temperatures (>40°C), which may degrade the S-trityl or Fmoc groups .

Q. What safety precautions are required during handling?

Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to acute toxicity (Category 4 for oral/dermal/inhalation). In case of exposure, wash affected areas with water and seek medical attention .

Advanced Research Questions

Q. How does the S-trityl group compare to alternative cysteine protections (e.g., tert-butylthio) in peptide synthesis?

The S-trityl group offers superior steric hindrance, minimizing disulfide scrambling in basic conditions. However, it requires deprotection with trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane), unlike tert-butylthio, which is acid-labile but less stable in oxidative environments . Selectivity depends on the peptide sequence and downstream modification requirements.

Q. What analytical methods validate the compound’s purity and structural integrity?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor purity (>95% by area).

- LC-MS : Confirm molecular weight (expected [M+H]+: ~491.56 g/mol) and detect side products (e.g., Fmoc deprotection artifacts) .

- NMR : Characterize stereochemistry (4R configuration) via coupling constants in the thiazolidine ring (e.g., δ 4.2–4.5 ppm for H-4) .

Q. How can coupling efficiency be optimized in SPPS using this derivative?

- Solvent : Use DMF or NMP for improved solubility.

- Activators : Employ HATU/DIPEA for rapid coupling (5–10 equiv, 30–60 min).

- Microwave assistance : Reduce reaction time to 10–15 min at 50°C, enhancing yield by 15–20% compared to traditional methods .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Q. How does the 2,4-dimethoxyphenyl group influence peptide conformation?

The electron-donating methoxy groups stabilize the thiazolidine ring via intramolecular hydrogen bonding, promoting a pseudoproline-induced kink. This disrupts α-helix/β-sheet formation, confirmed by circular dichroism (CD) spectroscopy .

Data Contradiction and Methodological Challenges

Q. Why do different protocols report varying yields for peptides incorporating this derivative?

Discrepancies arise from:

- Resin type : Wang resin vs. Rink amide resin affects loading efficiency (70–90% vs. 85–95%).

- Deprotection kinetics : Incomplete Fmoc removal (detected by LC-MS) reduces coupling efficiency in subsequent steps .

Q. How to resolve conflicting reports on the compound’s stability in aqueous buffers?

While the thiazolidine ring is stable at pH 4–7, hydrolysis accelerates above pH 8. Pre-formulate lyophilized aliquots and reconstitute in acidic buffers (pH 3–4) for biological assays. Validate stability via time-resolved HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.